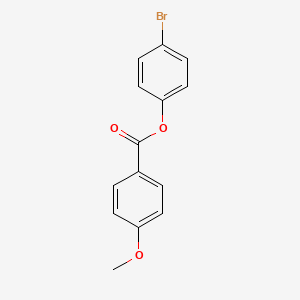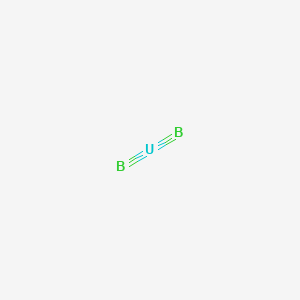
Uranium diboride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uranium diboride, also known as uranium boride, is a compound consisting of uranium and boron with the chemical formula UB₂. It is a very stable glassy boride material that is insoluble in water. This compound is being explored for various applications, including its use in high entropy alloys, immobilization of uranium-based radioactive waste, and as a potential nuclear fuel material due to its high density and thermal conductivity .
Méthodes De Préparation
Uranium diboride can be synthesized through several methods:
Borocarbothermic Reduction: This method involves the reduction of uranium dioxide (UO₂) with boron carbide (B₄C), carbon ©, and diboron trioxide (B₂O₃). The reaction is typically carried out in a vacuum furnace at temperatures up to 1800°C.
Direct Reactive Melting: This method involves the direct melting of boron and uranium.
Analyse Des Réactions Chimiques
Uranium diboride undergoes various chemical reactions, including:
Oxidation: When exposed to flowing air atmospheres, this compound oxidizes to form this compound oxide (UB₂O₆).
Common reagents used in these reactions include boron carbide, carbon, and diboron trioxide. The major products formed from these reactions are this compound oxide and other uranium-boron compounds.
Applications De Recherche Scientifique
Uranium diboride has several scientific research applications:
Nuclear Fuel: Due to its high thermal conductivity and uranium density, this compound is being considered as a component for advanced technology fuel (ATF) concepts.
Radioactive Waste Immobilization: This compound is explored as a method for immobilizing uranium-based radioactive waste, rendering it safe for long-term storage.
High Entropy Alloys: It is being investigated as an ingredient in high entropy alloys due to its stability and thermal properties.
Mécanisme D'action
The mechanism by which uranium diboride exerts its effects is primarily related to its high thermal conductivity and stability. In nuclear fuel applications, it enhances the thermal conductivity of the fuel matrix, allowing for better heat dissipation. The molecular targets and pathways involved include the interaction of uranium and boron atoms, which form a stable boride structure that can withstand high temperatures and oxidative environments .
Comparaison Avec Des Composés Similaires
Uranium diboride can be compared with other uranium borides such as uranium tetraboride (UB₄) and uranium dodecaboride (UB₁₂). These compounds share similar properties but differ in their boron content and structural stability. This compound is unique due to its balance of high thermal conductivity and stability, making it a promising candidate for nuclear fuel applications .
Similar compounds include:
- Uranium Tetraboride (UB₄)
- Uranium Dodecaboride (UB₁₂)
- Uranium Carbide (UC)
- Uranium Mononitride (UN)
Each of these compounds has distinct properties that make them suitable for various applications in the nuclear industry.
Propriétés
Numéro CAS |
12007-36-2 |
|---|---|
Formule moléculaire |
B2U |
Poids moléculaire |
259.66 g/mol |
Nom IUPAC |
bis(boranylidyne)uranium |
InChI |
InChI=1S/2B.U |
Clé InChI |
QPXOIGGWJBMJIH-UHFFFAOYSA-N |
SMILES canonique |
B#[U]#B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)

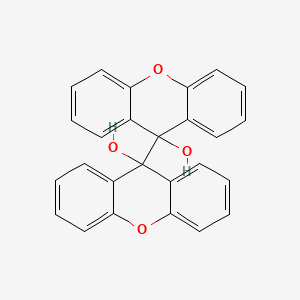
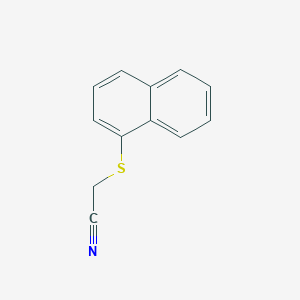

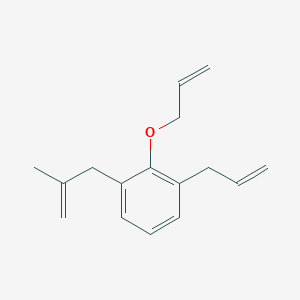
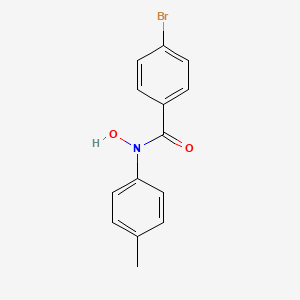

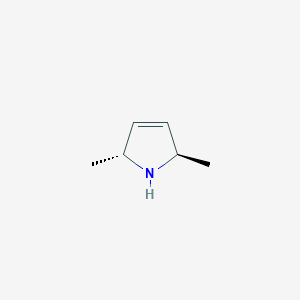
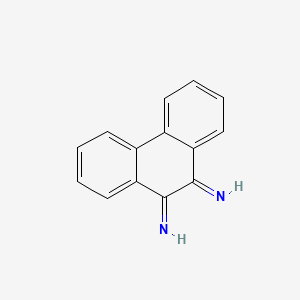
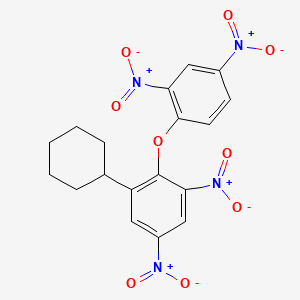
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)

